![molecular formula C30H23I7N2O8 B1202982 Euthyral CAS No. 8061-58-3](/img/structure/B1202982.png)
Euthyral
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Euthyral, also known as this compound, is a useful research compound. Its molecular formula is C30H23I7N2O8 and its molecular weight is 1427.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Indications for Use
Euthyral is primarily indicated for:
- Hypothyroidism : It serves as a replacement or supplemental therapy in cases of congenital or acquired hypothyroidism.
- Thyroid Cancer : this compound is used adjunctively in the treatment of well-differentiated thyroid carcinoma, particularly to suppress Thyroid-stimulating hormone (TSH) levels post-surgery and radioiodine therapy.
- Goiter Management : It is utilized in managing benign euthyroid goiters that may be growing over time.
Pharmacokinetics and Mechanism of Action
Levothyroxine is absorbed in the gastrointestinal tract and has a half-life of approximately 7 days, which facilitates once-daily dosing. Its pharmacokinetics can be affected by factors such as gastric pH and the presence of certain medications that alter absorption rates.
Table 1: Pharmacokinetic Parameters of Levothyroxine
Parameter | Value |
---|---|
Half-life | ~7 days |
Volume of distribution | 11.6 L (euthyroid) |
Bioavailability | ~80% (oral) |
Peak plasma concentration | 2-4 hours post-dose |
Hypothyroidism Treatment
Levothyroxine is the first-line treatment for hypothyroidism, with numerous studies confirming its efficacy in restoring normal TSH levels. A survey indicated that most endocrinologists prefer Levothyroxine as the primary treatment option for hypothyroid patients, with some also considering combinations with Liothyronine (T3) for patients who remain symptomatic despite normalized TSH levels .
Case Study: Efficacy in Hypothyroidism Management
In a cohort study involving 160 patients treated with Levothyroxine, it was found that over 90% achieved target TSH levels within three months of therapy initiation. However, a subset reported persistent symptoms, indicating a need for individualized treatment plans .
Management of Thyroid Cancer
Levothyroxine plays a crucial role in the postoperative management of thyroid cancer patients by suppressing TSH to reduce the risk of cancer recurrence. A review highlighted that maintaining low TSH levels in patients post-thyroidectomy significantly correlates with reduced recurrence rates .
Case Study: Thyroid Cancer Patient Management
A retrospective analysis showed that patients who maintained TSH levels below 0.1 mIU/L had a lower incidence of recurrence compared to those with higher TSH levels .
Pediatric Use
This compound is also indicated for pediatric patients with congenital hypothyroidism. Dosing must be carefully managed to avoid potential adverse effects on growth and development.
Pregnancy
Levothyroxine requirements may increase during pregnancy due to increased metabolic demands. Monitoring TSH levels is essential to adjust dosages accordingly .
Alternative Formulations and Future Directions
Recent studies have explored alternative formulations such as liquid Levothyroxine for patients with absorption issues related to gastrointestinal conditions like celiac disease or those using proton pump inhibitors . The development of more bioavailable formulations could enhance treatment outcomes.
属性
CAS 编号 |
8061-58-3 |
---|---|
分子式 |
C30H23I7N2O8 |
分子量 |
1427.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I4NO4.C15H12I3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22)/t2*12-/m00/s1 |
InChI 键 |
PVQQWBPTBLFFMS-ILSZIBLNSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
手性 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N |
Key on ui other cas no. |
8061-58-3 |
相关CAS编号 |
8065-29-0 (mono-hydrochloride salt) |
同义词 |
Euthroid Euthyral liotrix Thyreotom Thyrolar thyroxine - triiodothyronine combination thyroxine - triiodothyronine combination, monosodium salt thyroxine, triiodothyronine drug combination triiodothyronine - thyroxine combination |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。